molecular formula C11H7ClN2O5 B15076606 N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2-furancarboxamide

N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2-furancarboxamide

Cat. No.: B15076606
M. Wt: 282.63 g/mol
InChI Key: RFSXETJDABGKJV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide is a chemical compound characterized by the presence of a chloro, hydroxy, and nitro group on a phenyl ring, which is further connected to a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions.

    Hydroxylation: The hydroxy group is added through hydroxylation processes.

    Amidation: The final step involves the formation of the furamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide may involve large-scale nitration, chlorination, and amidation processes, often utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulation of Signaling Pathways: Influencing cellular signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxy-4-nitrophenyl)-N’-phenylurea
  • N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

Uniqueness

N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide is unique due to the presence of the furamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H7ClN2O5

Molecular Weight

282.63 g/mol

IUPAC Name

N-(5-chloro-2-hydroxy-4-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H7ClN2O5/c12-6-4-7(9(15)5-8(6)14(17)18)13-11(16)10-2-1-3-19-10/h1-5,15H,(H,13,16)

InChI Key

RFSXETJDABGKJV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl

Origin of Product

United States

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